molecular formula C8H10O4S B8526989 2,4-Dimethoxybenzenesulfinic acid

2,4-Dimethoxybenzenesulfinic acid

Cat. No. B8526989
M. Wt: 202.23 g/mol
InChI Key: OTNHRMBTQWQKMB-UHFFFAOYSA-N
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Patent
US04714700

Procedure details

To an aqueous solution containing 129 g (0.974 mole) of sodium sulfite were added in small amounts and with stirring 115 g (0.487 mole) of 2,4-dimethoxy benzenesulfonyl chloride. During this operation, the pH was kept alkaline by the addition of caustic soda. After standing for 3 h, the reaction medium was filtered. The filtrate was acidified with 2N sulfuric acid until the precipitation of the sulfinic acid.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[S:17](Cl)(=[O:19])=[O:18].[OH-].[Na+]>>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[S:17]([OH:19])=[O:18] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
115 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in small amounts
FILTRATION
Type
FILTRATION
Details
the reaction medium was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was acidified with 2N sulfuric acid until the precipitation of the sulfinic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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